molecular formula C7H5Cl2FO B3058048 2,4-Dichloro-1-(fluoromethoxy)benzene CAS No. 87453-28-9

2,4-Dichloro-1-(fluoromethoxy)benzene

Cat. No.: B3058048
CAS No.: 87453-28-9
M. Wt: 195.01 g/mol
InChI Key: JAVJDEQPAVAWNX-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(fluoromethoxy)benzene (CAS Number: 87453-28-9) is an organic compound of significant interest in scientific research and development, particularly as a versatile building block and intermediate in the synthesis of more complex molecules . It is characterized by the presence of two chlorine atoms and a fluoromethoxy group attached to a benzene ring, a structure that is often leveraged to fine-tune the electronic properties, bioavailability, and metabolic stability of target compounds. This product is offered with a high purity of 98.5% and typically appears as a white/off-white or light yellow solid . The primary application of this compound is within the food and pharmaceutical industries, where it serves as a key intermediate in the development of active ingredients . The incorporation of both chlorine and fluorine atoms is a common strategy in medicinal and agrochemical chemistry, as these halogens can profoundly influence a molecule's lipophilicity, potency, and receptor binding affinity. Researchers value this reagent for its potential use in constructing heterocyclic compounds, pharmaceutical intermediates, and other fine chemicals that require a specific, halogenated aromatic core. The mechanism of action for this compound itself is not intrinsic but is defined by the role it plays in the final target molecule into which it is incorporated. For optimal stability, this product must be stored in a cool, dry place, and it is recommended to be packaged in inert materials such as aluminum, glass, or PTFE bottles to maintain its integrity . It is critical to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its Safety Data Sheet and adhere to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-(fluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJDEQPAVAWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20526474
Record name 2,4-Dichloro-1-(fluoromethoxy)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID20526474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87453-28-9
Record name 2,4-Dichloro-1-(fluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 1 Fluoromethoxy Benzene

Direct O-Monofluoromethylation Approaches

Direct O-monofluoromethylation of phenols has emerged as a highly effective and straightforward method for preparing monofluoromethoxy arenes. chemrevlett.com This strategy is advantageous as it utilizes readily available phenol (B47542) derivatives as starting materials. chemrevlett.com

Electrophilic Monofluoromethylation using Chlorofluoromethane (B1204246)

Chlorofluoromethane (CH2ClF) has been identified as a useful and inexpensive electrophilic monofluoromethylating agent for various nucleophiles, including phenols. cas.cn The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. cas.cn In this method, a strong base is used to deprotonate the phenol, generating a phenoxide that subsequently attacks the electrophilic carbon of chlorofluoromethane.

The general reaction for the monofluoromethylation of a substituted phenol, such as 2,4-dichlorophenol (B122985), using chlorofluoromethane is depicted as follows: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + CH₂ClF → Ar-OCH₂F + Cl⁻

Studies have shown that a variety of structurally diverse phenol derivatives can be smoothly monofluoromethylated with CH2ClF to give the corresponding aryl monofluoromethyl ethers in excellent yields, often ranging from 86–95%. cas.cn

Exploration of Diverse Monofluoromethylating Reagents

Beyond chlorofluoromethane, scientific investigation has led to the development and application of several other reagents for O-monofluoromethylation, each with distinct characteristics and reaction conditions. The goal of this exploration is to find reagents that offer improved yields, milder reaction conditions, or broader substrate compatibility.

Fluoroiodomethane-Based Methodologies

Fluoroiodomethane (B1339756) (FCH2I) is a highly effective electrophilic source for transferring the monofluoromethyl group to heteroatom-centered nucleophiles under mild basic conditions. acs.org Its liquid state makes it easy to handle and allows for practical and straightforward nucleophilic substitution reactions. acs.org The reaction with phenols, in the presence of a base like potassium carbonate, yields the corresponding monofluoromethoxy arenes. chemrevlett.com

The use of cesium carbonate in acetonitrile (B52724) has been shown to be a particularly effective combination for optimizing this process, allowing reactions to reach completion within hours at room temperature. acs.org This methodology is noted for its high yields and robust tolerance of sensitive functional groups. acs.org

Sulfoximine-Derived Reagents

More recently, sulfoximine-based reagents have been developed for monofluoromethylation reactions. chemrevlett.com These reagents serve as effective electrophilic monofluoromethylating agents for oxygen nucleophiles. For instance, treating various phenols with a specific sulfoximine (B86345) reagent in the presence of sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) at 80 °C can produce a library of monofluoromethoxy arenes in good to excellent yields. chemrevlett.com The development of sulfoximine-based reagents has expanded the toolkit available for synthesizing organofluorine compounds. cas.cn

Optimization of Reaction Parameters for O-Monofluoromethylation

The efficiency of O-monofluoromethylation is highly dependent on the choice of reaction parameters, including the base, solvent, and temperature. Optimization of these variables is crucial for maximizing product yield and minimizing reaction time.

For monofluoromethylation using chlorofluoromethane , the optimal conditions have been identified as using sodium hydride (NaH) as the base in a dimethylformamide (DMF) solvent. cas.cn This combination has proven effective for a wide array of phenol derivatives, leading to consistently high yields. cas.cn

In the case of fluoroiodomethane , a systematic study of reaction parameters revealed the superiority of cesium bases over sodium hydride. acs.org While NaH resulted in incomplete conversion, the use of cesium carbonate (Cs2CO3) in acetonitrile provided an ideal combination, leading to complete reaction and high yields without compromising the integrity of chiral molecules where applicable. acs.org

The table below summarizes the optimized conditions for different reagents.

ReagentBaseSolventTemperatureTypical Yield
Chlorofluoromethane (CH₂ClF)NaHDMF80 °C86-95% cas.cn
Fluoroiodomethane (FCH₂I)Cs₂CO₃AcetonitrileRoom TempQuantitative acs.orgnih.gov
Sulfoximine-derived reagentNaHDMSO80 °CGood to Excellent chemrevlett.com

Multistep Synthetic Routes to Access the 2,4-Dichloro-1-(fluoromethoxy)benzene Scaffold

While direct O-monofluoromethylation of 2,4-dichlorophenol is the most common and direct route, the synthesis of the 2,4-dichlorophenol precursor itself constitutes a multistep pathway to the final product scaffold. The synthesis of this key intermediate can be achieved from more fundamental starting materials like mixed dichlorobenzenes.

One synthetic route involves the nitration and subsequent fluoridation of a dichlorobenzene mixture to produce a mixture of fluorochloronitrobenzenes. google.com This intermediate mixture can then be chlorinated to yield 2,4-dichlorofluorobenzene. google.com Conversion of this 2,4-dichlorofluorobenzene to the required 2,4-dichlorophenol precursor would complete a multistep synthesis of the core scaffold, which can then undergo the final O-monofluoromethylation step as detailed previously. This approach highlights how industrial-scale synthesis can utilize mixed isomers and sequential reactions to build up the necessary molecular framework. google.com

Strategies for Incorporating the Fluoromethoxy Moiety

The introduction of the fluoromethoxy (–OCH₂F) group onto an aromatic ring is a critical step in the synthesis of fluoromethoxybenzene derivatives. The most common and direct method involves the O-fluoromethylation of the corresponding phenol.

One established pathway is the reaction of a phenol derivative with an electrophilic monofluoromethylating reagent under basic conditions. chemrevlett.com For the synthesis of this compound, this would involve using 2,4-dichlorophenol as the starting material. The reaction proceeds by deprotonating the phenol with a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form the more nucleophilic phenoxide. This intermediate then attacks a fluoromethylating agent, like fluoroiodomethane (FCH₂I), via a nucleophilic substitution reaction to yield the desired aryl monofluoromethyl ether. chemrevlett.com

Various reagents and conditions have been developed to achieve this transformation, each with specific advantages. Some key monofluoromethylating agents include:

Halofluorocarbons: Reagents like fluoroiodomethane or bromofluoromethane (B51070) are effective but can be environmentally problematic. chemrevlett.comsemanticscholar.org

Sulfonium Salts and Ylides: These compounds serve as alternative electrophilic sources for the monofluoromethyl group. semanticscholar.org

N-Tosyl-S-fluoromethyl-S-phenylsulfoximine: This is a shelf-stable and highly reactive electrophilic reagent that can introduce the CH₂F group onto phenols in the presence of a base like Cs₂CO₃, often resulting in high yields. chemrevlett.com

A more recent approach involves photoredox catalysis, which allows for the direct C-H fluoromethoxylation of arenes. semanticscholar.orgnih.gov This method utilizes a photocatalyst, such as [Ru(bpy)₃(PF₆)₂], and a bespoke N–OCH₂F reagent. Upon irradiation with light, the reagent generates a fluoromethoxy radical (•OCH₂F), which then adds to the aromatic ring. nih.gov While powerful for late-stage functionalization, this method may produce a mixture of isomers unless the substrate has a strong directing preference. semanticscholar.org

Comparison of Selected Fluoromethylation Methods
MethodFluoromethylating ReagentTypical Base/CatalystKey Features
Classical Nucleophilic SubstitutionFluoroiodomethane (FCH₂I)K₂CO₃ or Cs₂CO₃Direct, well-established method starting from phenols. chemrevlett.com
Sulfoximine-Based ReagentMonofluoromethylsulfoxinium saltCs₂CO₃Utilizes a stable, highly reactive electrophilic reagent. chemrevlett.com
Photoredox CatalysisN-OCH₂F Benzotriazolium Salts[Ru(bpy)₃(PF₆)₂]Enables direct C-H functionalization of arenes. nih.gov

Halogenation and Substituent Manipulation on Benzene (B151609) Core

An alternative synthetic strategy involves starting with 1-(fluoromethoxy)benzene and subsequently introducing the two chlorine atoms onto the aromatic ring through electrophilic aromatic substitution. The success of this approach is governed by the directing effects of the fluoromethoxy group. chemistrytalk.org

The fluoromethoxy (–OCH₂F) group is an ortho-, para-director. Like the methoxy (B1213986) (–OCH₃) group, the oxygen atom can donate a lone pair of electrons into the benzene ring through resonance. organicchemistrytutor.com This donation increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile. organicchemistrytutor.comyoutube.com Although the fluorine atom is strongly electronegative, creating an inductive electron-withdrawing effect, the resonance-donating effect of the oxygen atom is dominant in directing the position of substitution. organicchemistrytutor.com

Therefore, the direct chlorination of 1-(fluoromethoxy)benzene using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would be expected to yield a mixture of ortho- and para-substituted products. libretexts.orgmasterorganicchemistry.com The initial monochlorination would primarily produce 2-chloro-1-(fluoromethoxy)benzene and 4-chloro-1-(fluoromethoxy)benzene.

Further chlorination of this mixture would lead to the desired this compound. The existing chloro and fluoromethoxy substituents would both direct the second chlorine atom. The fluoromethoxy group directs to the remaining ortho and para positions, while the chlorine atom (also an ortho-, para-director) reinforces this preference. wikipedia.org This convergent directing effect makes the synthesis of the 2,4-dichloro isomer a feasible outcome. However, controlling the reaction to prevent the formation of other isomers, such as the 2,6-dichloro product, can be a challenge. minia.edu.eg

Isotopic Labeling Strategies for Fluoromethoxybenzene Derivatives

Isotopic labeling is a critical technique for tracking the metabolic fate of molecules in biological systems. wuxiapptec.com For fluoromethoxybenzene derivatives, labeling can be achieved by incorporating isotopes such as carbon-14 (B1195169) (¹⁴C) or deuterium (B1214612) (²H) into the molecule.

The synthesis of carbon-14 labeled compounds almost always requires a custom total synthesis approach, starting from a simple, commercially available ¹⁴C-labeled precursor. selcia.commoravek.com The primary source for most ¹⁴C-labeling is barium carbonate ([¹⁴C]BaCO₃), which is converted into [¹⁴C]CO₂. almacgroup.comnih.gov This can then be used to generate a variety of fundamental building blocks like [¹⁴C]methanol, [¹⁴C]cyanide, or carboxylated aromatic rings via Grignard reactions. wuxiapptec.comalmacgroup.comrsc.org

For this compound, several labeling strategies are possible:

Labeling the Benzene Ring: A ¹⁴C-labeled benzene ring can be synthesized and carried through the synthetic sequence. For example, starting with ¹⁴C-labeled phenol, one could perform the dichlorination and subsequent fluoromethoxylation steps.

Labeling the Fluoromethoxy Carbon: This strategy involves using a ¹⁴C-labeled fluoromethylating agent. This would require the synthesis of, for instance, [¹⁴C]fluoroiodomethane, which could be prepared from [¹⁴C]methanol. rsc.org This labeled agent would then be reacted with 2,4-dichlorophenol.

The choice of labeling position is crucial and is typically selected to be on a metabolically stable part of the molecule to ensure the radioactive tracer remains with the core structure throughout its biological journey. wuxiapptec.comalmacgroup.com Due to the short half-life of fluorine-18 (B77423) (¹⁸F, approx. 110 minutes), it is another common isotope used for PET imaging studies. uchicago.edu The introduction of ¹⁸F is often planned as the final step in the synthesis to maximize the radiochemical yield. uchicago.eduacs.org This can be achieved through nucleophilic aromatic substitution on a precursor with a suitable leaving group, or by using a ¹⁸F-labeled prosthetic group. uchicago.eduacs.org

Isotopic Labeling Approaches
IsotopePrimary SourcePotential Labeled Precursor for SynthesisApplication
Carbon-14 (¹⁴C)[¹⁴C]BaCO₃ → [¹⁴C]CO₂[¹⁴C]Phenol or [¹⁴C]FCH₂IADME (absorption, distribution, metabolism, excretion) studies. openmedscience.com
Fluorine-18 (¹⁸F)Cyclotron-produced [¹⁸F]FluoridePrecursor for late-stage nucleophilic fluorinationPositron Emission Tomography (PET) imaging. uchicago.edu
Deuterium (²H)Deuterated solvents/reagents (e.g., D₂O, LiAlD₄)Deuterated phenol or deuterated fluoromethylating agentMetabolic studies, altering pharmacokinetic profiles.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic compounds. The presence of magnetically active nuclei such as ¹H, ¹⁹F, and ¹³C allows for a comprehensive analysis of the molecular framework.

While specific experimental ¹H NMR data for 2,4-Dichloro-1-(fluoromethoxy)benzene is not detailed in the reviewed literature, the expected spectrum can be predicted based on its structure. The spectrum would feature signals from three aromatic protons and the two protons of the fluoromethoxy group (-OCH₂F). The aromatic protons would appear as complex multiplets in the downfield region typical for benzene (B151609) derivatives. The two protons of the methylene (B1212753) group would exhibit a characteristic doublet splitting pattern due to coupling with the adjacent fluorine atom (a ²JH-F coupling).

For illustrative purposes, the ¹H NMR spectral data of a related compound, 1-bromo-4-(fluoromethoxy)benzene (B3180987), shows a doublet for the fluoromethoxy protons at δ 5.68 ppm with a large coupling constant (J = 54.5 Hz), confirming the H-F coupling. rsc.org The aromatic protons appear as multiplets between δ 6.92 and 7.44 ppm. rsc.org

Table 1: ¹H NMR Data for Related Fluoromethoxybenzene Compounds

Compound Solvent Chemical Shift (δ ppm) Multiplicity / Coupling Constant (J in Hz) Assignment Reference
1-bromo-4-(fluoromethoxy)benzene CDCl₃ 7.44-7.42 m 2 x Ar-H rsc.org
6.97-6.92 m 2 x Ar-H rsc.org
5.68 d, J = 54.5 Hz -OCH₂F rsc.org
4-(fluoromethoxy)-1,1'-biphenyl CDCl₃ 7.49-7.23 m 9 x Ar-H rsc.org

Note: δ = chemical shift, d = doublet, m = multiplet, Ar-H = Aromatic Proton.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the spectrum is expected to show a single signal for the fluorine atom of the fluoromethoxy group. This signal would be split into a triplet due to coupling with the two adjacent methylene protons (a ²JF-H coupling).

Analysis of related structures provides insight into the expected chemical shift. For instance, the ¹⁹F NMR spectrum of 1-bromo-4-(fluoromethoxy)benzene in CDCl₃ displays a triplet at δ -149.1 ppm with a coupling constant (J) of 52.6 Hz. rsc.org Similarly, 4-(fluoromethoxy)-1,1'-biphenyl shows a singlet at δ -148.4 ppm. rsc.org The chemical shift for this compound is anticipated to be in a comparable range, influenced by the electronic effects of the two chlorine substituents.

Table 2: ¹⁹F NMR Data for Related Fluoromethoxybenzene Compounds

Compound Solvent Chemical Shift (δ ppm) Multiplicity / Coupling Constant (J in Hz) Reference
1-bromo-4-(fluoromethoxy)benzene CDCl₃ -149.1 t, J = 52.6 Hz rsc.org
4-(fluoromethoxy)-1,1'-biphenyl CDCl₃ -148.4 s rsc.org

Note: δ = chemical shift, t = triplet, s = singlet.

The ¹³C NMR spectrum provides a map of the carbon skeleton. In fluoromethoxy-substituted benzenes, the carbon signals are often split due to coupling with the fluorine atom. The most distinct feature is the signal for the fluoromethoxy carbon (-OCH₂F), which appears as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JC-F), typically over 200 Hz. rsc.org Aromatic carbons can also show smaller C-F couplings over multiple bonds.

In the case of 1-bromo-4-(fluoromethoxy)benzene, the -OCH₂F carbon resonates at δ 100.7 ppm with a ¹JC-F of 218.0 Hz. rsc.org The carbon atom attached to the fluoromethoxy group (C-O) appears at δ 155.9 ppm as a doublet with a smaller two-bond coupling constant (²JC-F) of 3.0 Hz. rsc.org A similar pattern is observed for 4-(fluoromethoxy)-1,1'-biphenyl. rsc.org For this compound, a comparable pattern of signals and couplings is expected, with the precise chemical shifts of the aromatic carbons being influenced by the 2,4-dichloro substitution pattern.

Table 3: ¹³C NMR Data for Related Fluoromethoxybenzene Compounds

Compound Solvent Chemical Shift (δ ppm) / (Coupling Constant JC-F in Hz) Assignment Reference
1-bromo-4-(fluoromethoxy)benzene CDCl₃ 155.9 (d, J = 3.0) C-O rsc.org
132.6 Ar-C rsc.org
118.5 (d, J = 1.0) Ar-C rsc.org
116.1 C-Br rsc.org
100.7 (d, J = 218.0) -OCH₂F rsc.org
4-(fluoromethoxy)-1,1'-biphenyl CDCl₃ 155.2 (d, J = 3.0) C-O rsc.org
139.3, 135.6, 127.7, 127.3, 126.1, 125.8 Ar-C rsc.org
115.8 (d, J = 1.2) Ar-C rsc.org

Note: δ = chemical shift, d = doublet, Ar-C = Aromatic Carbon.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its constituent functional groups. Studies on structurally similar molecules, such as those containing a 2,4-dichlorophenyl group, provide a basis for spectral interpretation.

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching of the -CH₂- group in the fluoromethoxy moiety are expected in the 3000-2850 cm⁻¹ range.

C=C Ring Stretching: The aromatic ring stretching vibrations are characteristic and usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O-C ether linkage is expected to produce a strong absorption band, typically in the 1260-1000 cm⁻¹ range.

C-F Stretching: The C-F stretch is known to give a very strong and characteristic absorption, generally found in the 1100-1000 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations are found at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

For example, a study on (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one identified key vibrations for the 2,4-dichlorophenyl group, which are directly relevant. ijstr.org

Table 4: Selected FT-IR Vibrational Frequencies from Related Dichlorinated Compounds

Wavenumber (cm⁻¹) Vibrational Assignment Compound Reference Reference
~3080 Aromatic C-H Stretch 3,5-dichlorobenzonitrile (B1202942) nih.gov
1568, 1456 Aromatic C=C Stretch 3,5-dichlorobenzonitrile nih.gov
1125 Aromatic C-H in-plane bend 2,6-dichlorotoluene (B125461) nih.gov
864 C-Cl Stretch (Z)-3-(2,4-dichlorophenyl)... ijstr.orgresearchgate.net
700 C-Cl Stretch (Z)-3-(2,4-dichlorophenyl)... ijstr.orgresearchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and C-O give strong IR signals, non-polar or symmetric bonds like aromatic C=C and C-Cl often produce strong Raman scattering.

Aromatic Ring Vibrations: The aromatic ring breathing mode, which involves a symmetric expansion and contraction of the ring, typically gives a very strong and sharp signal in the Raman spectrum. For trisubstituted benzenes, this can fall in a wide range depending on the substituents.

C-Cl Vibrations: C-Cl bonds are highly polarizable and thus tend to show strong signals in Raman spectra, providing clear markers for their presence.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, typically in the 3100-2850 cm⁻¹ region.

Studies on compounds like 2,6-dichlorotoluene and 3,5-dichlorobenzonitrile have utilized FT-Raman to identify and assign fundamental vibrations. nih.govnih.gov The spectrum of 3,5-dichlorobenzonitrile, for example, shows a very strong Raman band at 1568 cm⁻¹ assigned to the C=C stretching of the aromatic ring. nih.gov The C-Cl symmetric stretching in 2,6-dichlorotoluene was observed at 615 cm⁻¹ in the Raman spectrum. nih.gov These findings support the assignment of vibrations in the structurally analogous this compound.

Table 5: Selected FT-Raman Vibrational Frequencies from Related Dichlorinated Compounds

Wavenumber (cm⁻¹) Vibrational Assignment Compound Reference Reference
~3074 Aromatic C-H Stretch 2,6-dichlorotoluene nih.gov
1568 Aromatic C=C Stretch 3,5-dichlorobenzonitrile nih.gov
1275 Aromatic Ring Breathing 2,6-dichlorotoluene nih.gov

X-ray Crystallography of Related Fluoromethoxybenzene Derivatives

Studies on fluorinated diphenidine (B1206869) derivatives, for instance, have detailed the crystallographic parameters and conformational aspects of molecules containing fluorophenyl groups. ntu.ac.uk In one such study, a series of five fluorinated diphenidines were synthesized and characterized using single-crystal X-ray diffraction. ntu.ac.uk The analysis revealed that these compounds crystallize in monoclinic and triclinic space groups, such as P21/c and P1. ntu.ac.uk The torsion angles between the phenyl rings and the bridging ethyl chain were found to be in the range of 53.4 (2)° to 63.8 (2)°. ntu.ac.uk

The planarity of the benzimidazole (B57391) unit is a recurring feature in these structures, with the phenyl and fluorophenyl substituents being twisted with respect to this plane at various angles. researchgate.net For instance, in one derivative, the least-squares planes of the phenyl rings at N1 and C2 form dihedral angles of 55.80(2)° and 67(3)°, respectively, with the benzimidazole plane. researchgate.net

The following interactive data tables summarize key crystallographic data for some related fluorinated compounds, illustrating the typical ranges for various structural parameters.

Crystallographic Data for a Fluorinated Diphenidine Derivative (I)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Torsion Angle (Phenyl-Ethyl-Phenyl)53.4 (2)°

Crystallographic Data for a Fluorinated Diphenidine Derivative (III)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Torsion Angle (Phenyl-Ethyl-Phenyl)63.8 (2)°

Crystallographic Data for a Fluorinated Diphenidine Derivative (IV)

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Torsion Angles (Phenyl-Ethyl-Phenyl)54.6 (3)° and 58.9 (3)°

These examples from related structures underscore the importance of intermolecular forces, such as hydrogen bonds and π-interactions, in determining the solid-state structure of fluorinated aromatic compounds. The conformational flexibility, particularly the torsion angles between aromatic rings, is also a key characteristic. While direct extrapolation to this compound must be done with caution, these findings provide a solid foundation for understanding its potential crystallographic features.

Based on a comprehensive search for scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available. The required research findings and specific data points for quantum chemical calculations, molecular electrostatic potential, and non-linear optical properties—as outlined in the request—have not been published in the accessible scientific literature.

While general methodologies and computational studies exist for structurally similar compounds, such as other halogenated benzene derivatives, applying that data to "this compound" would be scientifically inaccurate. Generating an article with the requested data tables and detailed findings is therefore not possible without original research having been performed and published on this specific molecule.

Computational and Theoretical Investigations

Theoretical Studies on Non-Linear Optical (NLO) Properties [5, 14, 15]

Investigation of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule upon photoexcitation. In 2,4-dichloro-1-(fluoromethoxy)benzene, the fluoromethoxy group can act as an electron-donating group, while the dichlorinated benzene (B151609) ring can act as an electron-accepting moiety. Computational studies, typically using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can model this process by calculating the electronic distribution in the ground and excited states.

Theoretical investigations on analogous aromatic ethers suggest that the extent of charge transfer is highly dependent on the molecular geometry and the electronic nature of the substituents. For this compound, computational analysis would likely focus on the changes in electron density distribution upon excitation from the ground state (S₀) to the first excited state (S₁).

Detailed Research Findings:

A hypothetical computational study on this compound would likely reveal a significant redistribution of electron density upon photoexcitation. The highest occupied molecular orbital (HOMO), primarily localized on the fluoromethoxy group and the oxygen atom, would contribute to the electron density that is transferred to the lowest unoccupied molecular orbital (LUMO), which would be predominantly distributed over the aromatic ring and the chlorine atoms. This transfer of electron density from the donor to the acceptor part of the molecule characterizes the ICT process.

The calculated properties in such a study would include the energies of the frontier molecular orbitals (HOMO and LUMO), the energy gap, and the change in dipole moment between the ground and excited states. A significant increase in the dipole moment upon excitation is a strong indicator of a charge-transfer character in the excited state.

Interactive Data Table: Calculated Electronic Properties Related to Intramolecular Charge Transfer

Below is a hypothetical interactive data table summarizing the kind of results that would be expected from a DFT study on the intramolecular charge transfer in this compound.

PropertyGround State (S₀)First Excited State (S₁)Change (Δ)
HOMO Energy (eV)-6.58--
LUMO Energy (eV)-1.23--
HOMO-LUMO Gap (eV)5.35--
Dipole Moment (Debye)2.158.756.60
Net Charge on Fluoromethoxy Group (e)+0.15+0.45+0.30
Net Charge on Dichlorophenyl Group (e)-0.15-0.45-0.30

Note: The data presented in this table is illustrative and based on expected trends from computational studies of similar halogenated aromatic ethers. It is not derived from a direct computational study of this compound.

Reaction Mechanism Studies through Computational Dynamics (e.g., Fluoromethoxy Group Formation)

Computational dynamics simulations can be employed to study the reaction mechanism of the formation of the fluoromethoxy group on the 2,4-dichlorophenol (B122985) precursor. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the oxygen of the dichlorophenoxide ion attacks the carbon atom of a fluoromethylating agent.

DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of the reactants, transition state, and products. This allows for the determination of the activation energy barrier, which is a critical factor in understanding the reaction kinetics.

Detailed Research Findings:

A computational study of the fluoromethoxylation of 2,4-dichlorophenol would likely involve modeling the reaction between the sodium salt of 2,4-dichlorophenol and a fluoromethylating agent, such as fluoromethyl tosylate. The calculations would trace the geometric and energetic changes as the reactants approach each other, pass through the transition state, and form the final product, this compound.

The transition state would be characterized by the partial formation of the new C-O bond and the partial breaking of the bond between the carbon and the leaving group. The calculated energy profile would provide the enthalpy of reaction and the activation energy.

Interactive Data Table: Calculated Energy Profile for the Fluoromethoxylation of 2,4-Dichlorophenol

The following hypothetical interactive data table presents a plausible energy profile for the SN2 reaction leading to the formation of this compound, as would be determined from DFT calculations.

SpeciesRelative Energy (kcal/mol)
Reactants (2,4-Dichlorophenoxide + Fluoromethylating Agent)0.0
Transition State+18.5
Products (this compound + Leaving Group)-12.3

Note: The data in this table is hypothetical and represents a typical energy profile for an SN2 reaction of this nature. It is intended for illustrative purposes and is not the result of a specific computational study on this reaction.

Chemical Reactivity and Mechanistic Investigations

Elucidation of Monofluoromethylation Reaction Mechanisms (e.g., SN2 vs. SET Pathways)

The introduction of a monofluoromethyl group (-CH₂F) onto an aromatic scaffold, such as in the formation of 2,4-Dichloro-1-(fluoromethoxy)benzene from 2,4-dichlorophenol (B122985), is a critical transformation in organofluorine chemistry. The mechanism of this transformation is pivotal in determining reaction efficiency and product distribution. Investigations into electrophilic monofluoromethylation reactions, which involve the transfer of a "CH₂F⁺" equivalent to a nucleophile, have shed light on the predominant pathways.

Studies utilizing reagents like chlorofluoromethane (B1204246) (CH₂ClF) and fluoroiodomethane (B1339756) (ICH₂F) for the monofluoromethylation of various heteroatom nucleophiles (including phenols, thiols, and amines) strongly support a bimolecular nucleophilic substitution (SN2) mechanism. cas.cnacs.org In this proposed pathway, the nucleophile, such as the oxygen of a phenoxide, directly attacks the electrophilic carbon of the monofluoromethylating agent, displacing a halide ion in a single, concerted step.

A key piece of evidence supporting the SN2 mechanism over a single electron transfer (SET) pathway is the insensitivity of these reactions to radical scavengers like nitrobenzene. cas.cn A SET mechanism would involve the initial transfer of an electron to form a radical anion, which would then fragment and proceed through radical intermediates. The presence of a radical scavenger would inhibit such a reaction. The lack of inhibition observed in these studies indicates that a radical pathway is not a significant contributor. cas.cn

Therefore, the formation of the fluoromethoxy moiety in this compound is best described as proceeding via an SN2 reaction. This involves the deprotonation of the precursor, 2,4-dichlorophenol, to form the more nucleophilic 2,4-dichlorophenoxide, which then attacks the monofluoromethylating agent.

Table 1: Comparison of Proposed Monofluoromethylation Mechanisms

Mechanism Key Features Evidence Relevance to this compound Formation
SN2 (Bimolecular Nucleophilic Substitution) A single concerted step where the nucleophile attacks the carbon center, displacing the leaving group. Reaction proceeds smoothly for various heteroatom nucleophiles. acs.org Reaction is not inhibited by radical scavengers. cas.cn This is the strongly supported and accepted mechanism for the reaction of a phenoxide with an electrophilic monofluoromethylating agent.

| SET (Single Electron Transfer) | Involves the initial transfer of an electron from the nucleophile to the electrophile, forming radical intermediates. | This pathway would be sensitive to radical scavengers. | Experimental evidence does not support this pathway for typical electrophilic monofluoromethylation reactions. cas.cn |

Reactivity of the Halogenated Aromatic Ring in Derivatization Reactions

The aromatic ring of this compound is substituted with three groups—two chlorine atoms and a fluoromethoxy group—that influence its reactivity in derivatization reactions, primarily through electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): In EAS reactions such as nitration, halogenation, and Friedel–Crafts reactions, the benzene (B151609) ring acts as a nucleophile. youtube.com The existing substituents dictate the rate and regioselectivity of the reaction.

Halogens (-Cl): Chlorine atoms are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic and slows the reaction compared to benzene. ck12.org However, they are ortho, para-directing because of a positive resonance effect (+M) where their lone pairs can donate electron density to the ring, stabilizing the carbocation intermediate (sigma complex) when the electrophile adds to the ortho or para positions. ck12.orguci.edu

The combined effect of one ortho, para-directing -OCH₂F group and two ortho, para-directing -Cl atoms results in complex regioselectivity. The substitution will occur at the positions most activated (or least deactivated). The C5 and C6 positions are the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): In NAS reactions, a nucleophile displaces a leaving group (like a halide) on the aromatic ring. pressbooks.pub This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.publibretexts.org The two chlorine atoms and the inductively withdrawing fluoromethoxy group make the ring of this compound susceptible to NAS. The electron-withdrawing substituents activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to them. libretexts.org Therefore, the chlorine at C2 (ortho to the -OCH₂F group) and the chlorine at C4 (para to the -OCH₂F group) are potential sites for substitution by strong nucleophiles under forcing conditions.

| -Cl | C4 | Deactivating | Deactivating | Deactivating | ortho, para |

Chemical Transformation Pathways of the Fluoromethoxy Moiety

The fluoromethoxy (-OCH₂F) group is a key functional moiety in this compound, and its chemical stability and transformation pathways are of significant interest. The presence of the electronegative fluorine atom significantly influences the chemistry of the ether linkage.

One of the primary transformation pathways for alkoxy groups is hydrolysis, which involves the cleavage of the C-O bond. researchgate.net In the case of the fluoromethoxy group, the strong electron-withdrawing nature of the fluorine atom is expected to make the ether linkage more susceptible to hydrolysis compared to a non-fluorinated analogue like a methoxy (B1213986) group. Studies on related compounds, such as those containing a difluoromethoxy group (-OCF₂H), have shown a significantly increased lability towards hydrolysis. nih.gov This increased reactivity is attributed to the inductive effect of the fluorine atoms, which can stabilize a developing negative charge on the oxygen atom in the transition state of the cleavage reaction.

The hydrolysis of this compound, likely under acidic or basic conditions, would cleave the aryl ether bond. This reaction would lead to the formation of 2,4-dichlorophenol and an unstable fluoromethanol intermediate, which would subsequently decompose to formaldehyde and hydrogen fluoride.

Another potential transformation is defluorination, where the C-F bond is broken. While the C-F bond is generally very strong, certain chemical or biological processes can lead to its cleavage. cas.cn Decomposition of some fluoromethyl ethers via defluorination has been noted, although specific conditions for this compound are not detailed in the available literature. cas.cn

Table 3: Potential Products from the Hydrolysis of the Fluoromethoxy Moiety

Reactant Conditions Bond Cleaved Primary Products
This compound Acid or Base Catalysis (H₂O) Aryl C-O ether bond 2,4-Dichlorophenol
Formaldehyde

Environmental Chemical Transformation and Formation Mechanisms of Fluorinated Aromatic Pollutants

The environmental fate of this compound is governed by its susceptibility to various transformation processes, including biodegradation and photodegradation. These processes determine its persistence and the potential formation of other fluorinated aromatic pollutants.

Biodegradation: Chlorinated and fluorinated aromatic compounds can be subject to microbial degradation, although often at slow rates. eurochlor.org For structurally similar compounds like 1,4-dichlorobenzene, aerobic biodegradation can occur, often initiated by a dioxygenase enzyme that attacks the aromatic ring. ethz.ch This leads to the formation of dichlorocatechol, which is then further degraded through ring cleavage. ethz.ch It is plausible that this compound could undergo a similar initial attack on the aromatic ring.

The presence of fluorine can complicate biodegradation. While some microorganisms can degrade fluoroaromatics like fluorobenzene, the pathways can lead to the formation of metabolites such as fluorocatechols. nih.govnih.gov The complete mineralization of such compounds can be challenging, and in some cases, metabolites may accumulate. nih.gov Anaerobic degradation through reductive dechlorination is another possible pathway, where chlorine atoms are sequentially removed, but this is typically a very slow process for dichlorobenzenes. ethz.ch

Photodegradation: In the atmosphere, vapor-phase this compound would be expected to react with photochemically produced hydroxyl radicals, a primary degradation mechanism for many volatile organic compounds. epa.gov In aquatic environments, photolysis can be a significant transformation pathway for fluorinated pharmaceuticals and pesticides. nih.gov This can occur through direct absorption of sunlight or indirect processes involving reactive species like hydroxyl radicals. Photolysis of fluoroaromatics can lead to a range of products, including the cleavage of the C-F bond to produce fluoride ions (defluorination) or the formation of other complex fluorinated byproducts that may themselves be persistent. nih.govacs.org The persistence of many poly- and perfluoroalkyl substances (PFAS) highlights the environmental concern associated with the breakdown products of fluorinated chemicals. nih.gov

The environmental transformation of this compound can thus lead to the formation of a variety of other chlorinated and fluorinated aromatic pollutants, contributing to the complex mixture of xenobiotics in the environment.

Table 4: Summary of Potential Environmental Transformation Pathways

Pathway Environment Mechanism Potential Products
Aerobic Biodegradation Soil, Water Initial dioxygenase attack on the aromatic ring, followed by ring cleavage. Chlorinated and fluorinated catechols, ring-cleavage products, CO₂, chloride, fluoride.
Anaerobic Biodegradation Sediments, Anoxic Water Reductive dechlorination. Monochlorinated (fluoromethoxy)benzene, (fluoromethoxy)benzene.
Atmospheric Photodegradation Atmosphere Reaction with hydroxyl (•OH) radicals. Oxidized and fragmented products.

| Aquatic Photolysis | Surface Water | Direct absorption of UV light or reaction with reactive oxygen species. | 2,4-Dichlorophenol, fluoride, various fluorinated and chlorinated organic byproducts. |

Applications and Derivatives in Chemical Synthesis

Role as a Synthetic Intermediate in Agrochemical Development

Halogenated and fluorinated benzene (B151609) derivatives are crucial precursors in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides. The incorporation of fluorine, often as part of a trifluoromethyl or trifluoromethoxy group, can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final product, which are critical properties for effective crop protection agents. ontosight.airesearchgate.netmdpi.com While 2,4-Dichloro-1-(fluoromethoxy)benzene is a member of this valuable class of intermediates, its direct application is often part of broader synthetic strategies that utilize dichlorinated aromatic rings.

For instance, the related compound 3,4-dichlorobenzotrifluoride (B146526) serves as a key building block for the fungicide Flufenoxystrobin. rhhz.netccspublishing.org.cn Similarly, 2,4-dichloro-1-fluorobenzene is a known intermediate in the agrochemical industry. ontosight.aiaarti-industries.com The synthetic utility of this compound lies in its potential to undergo nucleophilic substitution reactions, where one or both chlorine atoms can be displaced to build more complex molecular scaffolds. The fluoromethoxy group, meanwhile, acts as a stable, lipophilic moiety that can confer desirable properties to the target agrochemical.

Research in this area focuses on creating novel pesticides with improved efficacy and environmental profiles. The development of new synthetic routes using intermediates like this compound is essential for accessing new chemical spaces and identifying next-generation active ingredients.

Table 1: Related Dichlorinated Benzene Intermediates in Agrochemicals

Intermediate Compound Resulting Agrochemical Class Example
3,4-Dichlorobenzotrifluoride Fungicide Flufenoxystrobin rhhz.netccspublishing.org.cn
2,4-Dichloro-1-fluorobenzene General Agrochemicals Various ontosight.aiaarti-industries.com
2,4-Dichloro-1-(trifluoromethyl)benzene General Agrochemicals Various ontosight.aiepa.govnist.gov

Utility in Pharmaceutical Intermediate Synthesis

The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of drug candidates. nih.gov The trifluoromethoxy group, a close relative of the fluoromethoxy group, is known to enhance a drug's lipophilicity and membrane permeability, which can be crucial for its biological activity, particularly for drugs targeting the central nervous system. mdpi.com

This compound serves as a valuable precursor for pharmaceutical intermediates due to its reactive chlorine sites, which allow for the attachment of various pharmacophores through cross-coupling or substitution reactions. The dichlorinated pattern provides a scaffold onto which complex molecular architectures can be constructed. For example, related dichlorinated compounds are used in the synthesis of a variety of active pharmaceutical ingredients (APIs). The synthesis of an intermediate for the antifungal agent Luliconazole, (S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene, highlights the importance of the 2,4-dichloro substitution pattern in pharmaceutical manufacturing. google.com

The development of efficient synthetic methods utilizing such intermediates is a key focus of process chemistry in the pharmaceutical industry, aiming to produce APIs in high yield and purity. dntb.gov.ua

Applications in Materials Science

Fluorine-containing compounds are extensively used in materials science to create functional materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. researchgate.netman.ac.uk The incorporation of fluoromethoxy groups into polymers and other materials can impart desirable characteristics. Fluorinated polymers are well-known for their use as non-stick coatings and waterproof materials. man.ac.uk

The synthesis of functional monomers derived from precursors like this compound is a key step in creating these advanced materials. The chlorine atoms on the benzene ring can be functionalized or used as polymerization points to build up larger macromolecular structures. The resulting materials, featuring the fluoromethoxy unit, can be explored for applications in electronics, optics, and specialized coatings where the unique electronic and physical properties conferred by the fluorine atom are advantageous.

Halogenated aromatic compounds are common intermediates in the synthesis of organic dyes. ontosight.aiuspto.gov The specific substituents on the benzene ring influence the final color, stability, and solubility of the dye. For example, 2,4-dichloro-1-fluorobenzene is recognized as an intermediate in dye manufacturing. ontosight.ai

Following this logic, this compound can be utilized as a precursor in the synthesis of novel organic dyes. The chlorine atoms can be substituted by chromophoric or auxochromic groups through reactions like the Suzuki or Buchwald-Hartwig couplings. The fluoromethoxy group would remain as a permanent substituent on the dye's molecular structure, potentially enhancing its photostability, solubility in specific solvents, or altering its electronic properties, thereby fine-tuning its absorption and emission spectra for advanced applications like in sensors or organic light-emitting diodes (OLEDs).

Synthesis and Research on Specific Fluoromethoxybenzene Derivatives

Research into fluoromethoxybenzene derivatives is driven by the need for novel compounds with tailored properties for various applications. The synthesis of derivatives from this compound typically involves the selective transformation of the chloro-substituents.

Key research areas include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be used to replace the chlorine atoms with aryl, vinyl, or alkynyl groups, respectively. This allows for the construction of complex, conjugated systems that may have interesting optical or electronic properties.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. This is a fundamental method for elaborating the core structure into a wide range of derivatives.

Metallation and Further Functionalization: Directed ortho-metallation or halogen-metal exchange can be used to introduce other substituents onto the aromatic ring, further increasing the molecular complexity and allowing access to a wider array of derivatives.

The resulting novel fluoromethoxybenzene derivatives are then studied to understand how the combination of substituents affects their chemical and physical properties, with the goal of discovering new applications in medicine, agriculture, and materials science. researcher.life

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagents/Catalysts Potential Product Class
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Biaryl derivatives
Buchwald-Hartwig Amination Amine, Pd catalyst, Base N-Aryl amine derivatives
Nucleophilic Substitution Sodium methoxide Methoxy-substituted derivatives
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Arylalkyne derivatives

Emerging Research Frontiers and Future Perspectives for 2,4 Dichloro 1 Fluoromethoxy Benzene

The scientific inquiry into halogenated and fluorinated aromatic compounds is continually evolving, driven by their significance in pharmaceuticals, agrochemicals, and materials science. For 2,4-Dichloro-1-(fluoromethoxy)benzene, a compound featuring both chloro- and fluoromethoxy-substituents, emerging research is paving the way for novel synthetic strategies, deeper analytical understanding, and new applications. Future perspectives are centered on enhancing sustainability, refining analytical precision, leveraging computational power, and discovering new functional roles for this versatile chemical scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.